5-Acetylamino-6-amino-3-methyluracil 5-Acetylamino-6-amino-3-methyluracil 5-Acetylamino-6-amino-3-methyluracil, also known as aamu or 5-ammu, belongs to the class of organic compounds known as n-acetylarylamines. These are acetamides where one or more amide hydrogens is substituted by an aryl group. 5-Acetylamino-6-amino-3-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5-Acetylamino-6-amino-3-methyluracil has been detected in multiple biofluids, such as feces, urine, and blood. In humans, 5-acetylamino-6-amino-3-methyluracil is involved in the caffeine metabolism pathway.
5-Acetylamino-6-amino-3-methyluracil is an aromatic amide.
Brand Name: Vulcanchem
CAS No.: 19893-78-8
VCID: VC20762148
InChI: InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)
SMILES: CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol

5-Acetylamino-6-amino-3-methyluracil

CAS No.: 19893-78-8

Cat. No.: VC20762148

Molecular Formula: C7H10N4O3

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

5-Acetylamino-6-amino-3-methyluracil - 19893-78-8

Specification

Description 5-Acetylamino-6-amino-3-methyluracil, also known as aamu or 5-ammu, belongs to the class of organic compounds known as n-acetylarylamines. These are acetamides where one or more amide hydrogens is substituted by an aryl group. 5-Acetylamino-6-amino-3-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5-Acetylamino-6-amino-3-methyluracil has been detected in multiple biofluids, such as feces, urine, and blood. In humans, 5-acetylamino-6-amino-3-methyluracil is involved in the caffeine metabolism pathway.
5-Acetylamino-6-amino-3-methyluracil is an aromatic amide.
CAS No. 19893-78-8
Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
IUPAC Name N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Standard InChI InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)
Standard InChI Key POQOTWQIYYNXAT-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Canonical SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator